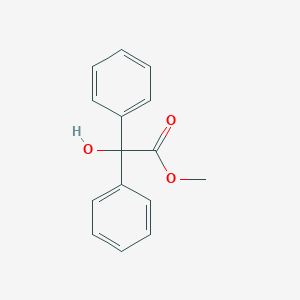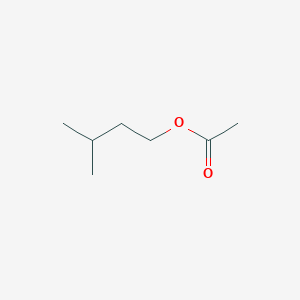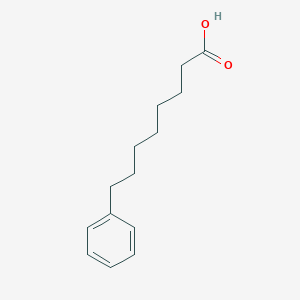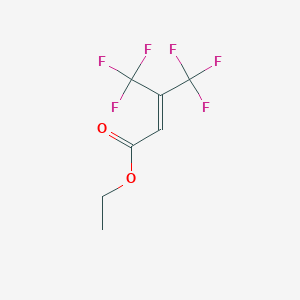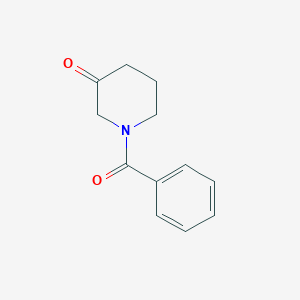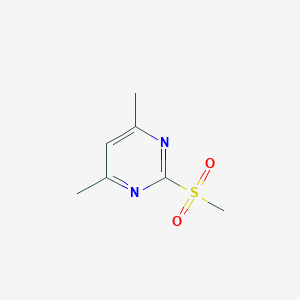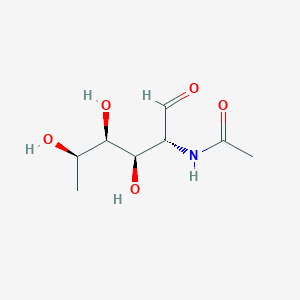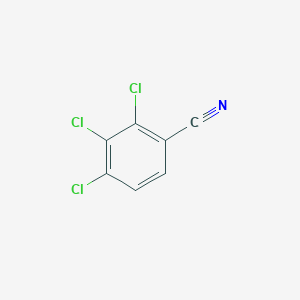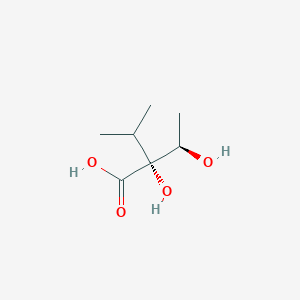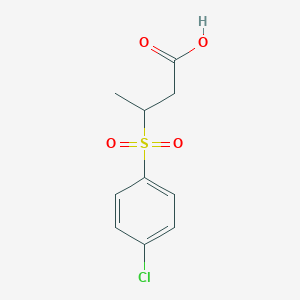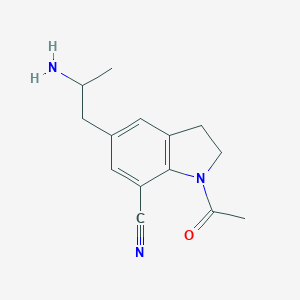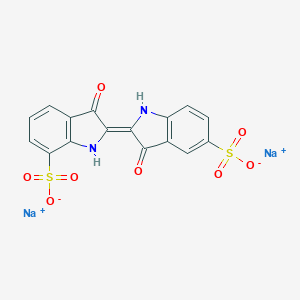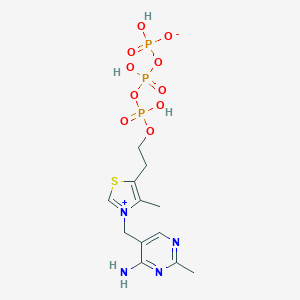
Thiamin-triphosphat
Übersicht
Beschreibung
Thiamine(1+) triphosphate is a thiamine phosphate that is thiamine(1+) in which the hydroxy group is replaced by a triphosphate group. It is found in low amounts in most vertebrate tissues and can phosphorylate certain proteins. It has a role as a mouse metabolite, an Escherichia coli metabolite, a rat metabolite, a human metabolite, an Arabidopsis thaliana metabolite, a mammalian metabolite and a fungal metabolite. It is a thiamine phosphate and a vitamin B1. It is a conjugate acid of a thiamine(1+) triphosphate(1-).
Thiamine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(4,6,8,8-tetrahydroxy-3,5,7-trioxa-4,6,8-triphosphaoct-1-yl)thiazolium hydroxide, inner salt, P,P',P''-trioxide. The triphosphate ester of thiamine. In Leigh's disease, this compound is present in decreased amounts in the brain due to a metabolic block in its formation.
Wissenschaftliche Forschungsanwendungen
Thiamin im Pflanzenstoffwechsel
ThTP spielt eine bedeutende Rolle im Pflanzenstoffwechsel. In Pflanzen hängt die Synthese von ThTP von photosynthetischen Prozessen ab .
Thiamin-triphosphat im Zellstoffwechsel
Thiamin oder Vitamin B1 ist ein essentielles, wasserlösliches Vitamin, das für die mitochondriale Energetik – die Produktion von Adenosintriphosphat (ATP) – erforderlich ist . Die Rolle von ThTP in E. coli als Reaktion auf Ernährungsumstellungen und seine potenzielle Funktion bei der Proteinphosphorylierung in tierischen Zellen sind Bereiche aktiver Forschung.
This compound in Bakterien und Säugetieren
ThTP ist in der Regel in geringen Mengen in fast allen Organismen, Bakterien, Pilzen, Pflanzen und Tieren vorhanden . In E. coli wird ThTP während der Aminosäure-Entzugs hergestellt .
This compound in der neurologischen Funktion
Thiaminmangel hat nachteilige Auswirkungen auf Organe, die besonders auf den oxidativen Stoffwechsel angewiesen sind, wie z. B. das Nervensystem und das Herz-Kreislauf-System .
This compound im Energiestoffwechsel
Thiamindiphosphat (ThDP), ein essentielles Coenzym für viele enzymatische Reaktionen in Prokaryoten und Eukaryoten, ist der Vorläufer für ThTP . Die wichtigsten ThDP-abhängigen Enzyme sind die E1-Untereinheiten von 2-Oxosäure- (insbesondere Pyruvat- und Oxoglutarat-) Dehydrogenase-Komplexen und Transketolase .
Wirkmechanismus
Thiamine triphosphate (ThTP) is a biomolecule found in most organisms, including bacteria, fungi, plants, and animals . It is the triphosphate derivative of the vitamin thiamine .
Target of Action
ThTP has several targets of action. It is used to phosphorylate rapsyn, a protein that organizes acetylcholine receptors in the synapses . ThTP also interacts with the TAS2R1 receptor, resulting in the activation of synaptic ion currents .
Mode of Action
ThTP’s mode of action involves its interaction with its targets and the resulting changes. For instance, the facilitation of acetylcholinergic neurotransmission upon the thiamine and acetylcholine co-release into the synaptic cleft has been supported by the discovery of ThTP-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn . ThTP also interacts with the TAS2R1 receptor, leading to the activation of synaptic ion currents .
Biochemical Pathways
ThTP plays a role in several biochemical pathways. Thiamine (vitamin B1) is a precursor of the well-known coenzyme of central metabolic pathways thiamine diphosphate (ThDP) . Highly intense glucose oxidation in the brain requires ThDP-dependent enzymes, which determines the critical significance of thiamine for neuronal functions . ThTP probably plays a role in cell energy metabolism . In E. coli, ThTP is accumulated in the presence of glucose during amino acid starvation .
Pharmacokinetics
Thiamine is readily absorbed in the proximal small intestine . Absorption also occurs via a passive process enabling large oral doses to be utilized . Once absorbed, the vitamin is concentrated in muscle tissue . ThTP is found in practically all tissues tested, including all major organs and systems, in the range of less than 1% to over 20% of total thiamine .
Result of Action
The molecular and cellular effects of ThTP’s action are significant. It has been proposed that ThTP has a specific role in nerve excitability , but this has never been confirmed. Recent results suggest that ThTP probably plays a role in cell energy metabolism . Low or absent levels of thiamine triphosphate have been found in Leigh’s disease .
Action Environment
The action, efficacy, and stability of ThTP are influenced by environmental factors. In the brain, ThTP is mainly localized in mitochondria and mitochondria-rich fractions (synaptosomes), while in skeletal muscle and liver, it is mainly in the cytosolic fraction . This suggests different mechanisms of synthesis in different environments . In E. coli, ThTP is synthesized during amino acid starvation, while in plants, its synthesis is dependent on photosynthetic processes .
Biochemische Analyse
Biochemical Properties
Thiamine triphosphate is not a coenzyme like its counterpart thiamine diphosphate (ThDP), which serves as a cofactor for enzymes involved in carbohydrate metabolism . Thtp has been found to interact with proteins and possibly activate a high-conductance anion channel in vitro . This suggests that ThTP may have a role in biochemical reactions, particularly in cellular signaling pathways .
Cellular Effects
Thiamine triphosphate is synthesized in response to certain conditions. For instance, in E. coli cells, ThTP is transiently produced in response to amino acid starvation . In mammalian cells, it is constitutively produced at a low rate . The presence of ThTP in most cell types suggests that it may have a general role in influencing cell function .
Molecular Mechanism
The synthesis of ThTP seems to require ATP synthase by a mechanism similar to ATP synthesis . In E. coli, ThTP is synthesized during amino acid starvation, while in plants, its synthesis is dependent on photosynthetic processes . In contrast, its hydrolysis in mammalian tissues is catalyzed by a very specific cytosolic thiamine triphosphatase . This controls the steady-state cellular concentration of ThTP .
Temporal Effects in Laboratory Settings
It is known that in some tissues where adenylate kinase activity is high and thiamine triphosphatase is absent, ThTP accumulates, reaching up to 70% of total thiamine . This suggests that ThTP may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that ThTP levels are relatively high in many human tissues, as a result of low expression of the 25-kDa ThTPase . This could potentially influence the effects of ThTP dosage in animal models.
Metabolic Pathways
Thiamine triphosphate is involved in the metabolic pathways of thiamine. It can be synthesized by two different enzymes: adenylate kinase 1 in the cytosol and F o F 1 -ATP synthase in brain mitochondria . It can also be converted into ThDP by thiamine-diphosphate kinase .
Transport and Distribution
It is known that ThTP is synthesized in mitochondria by a chemiosmotic mechanism, perhaps similar to ATP synthase . This suggests that ThTP may be transported and distributed within cells in a manner similar to ATP.
Subcellular Localization
Thiamine triphosphate is localized mostly in the synaptic vesicles and plasma membranes of synaptosomes . This suggests that ThTP may have effects on the activity or function of these subcellular structures .
Eigenschaften
CAS-Nummer |
3475-65-8 |
|---|---|
Molekularformel |
C12H20N4O10P3S+ |
Molekulargewicht |
505.30 g/mol |
IUPAC-Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p+1 |
InChI-Schlüssel |
IWLROWZYZPNOFC-UHFFFAOYSA-O |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)[O-] |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,8,8-tetrahydroxy-4,6,8-trioxido-3,5,7-trioxa-4,6,8-triphosphaoct-1-yl)-thiazolium Inner Salt; Thiamine Hydroxide Tetrahydrogen Triphosphate Inner Salt; 3-[(4-A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of ThTP in living organisms?
A1: While the precise function of ThTP remains elusive, research suggests it may act as a signaling molecule or metabolic messenger rather than a direct coenzyme like ThDP. [, , ] Several studies point to its potential involvement in stress response, regulation of cellular processes, and neuronal function. [, , ]
Q2: What are the differences in ThTP accumulation and function between bacteria and animals?
A2: In bacteria like E. coli, ThTP accumulates rapidly during amino acid starvation, suggesting a role in the bacterial stress response and adaptation to nutrient-limiting conditions. [] In animals, ThTP is found in various tissues, with its levels tightly regulated by a specific enzyme, thiamine triphosphatase (ThTPase). [] While a direct link between ThTP and amino acid starvation hasn't been established in animals, its presence in neuronal cells and potential impact on chloride permeability hint at a role in neuronal function and signaling. [, ]
Q3: Is ThTP involved in energy metabolism like ThDP?
A3: While ThTP itself is not known to directly participate as a coenzyme in enzymatic reactions like ThDP, research suggests a potential indirect role in energy metabolism. Studies show that ThTP synthesis in rat brain mitochondria is coupled to the respiratory chain, indicating a link between ThTP production and cellular energy status. [] Additionally, ThTP has been shown to influence the activity of the pyruvate dehydrogenase complex, a key enzyme in energy metabolism, further supporting its potential influence on energy homeostasis. [, ]
Q4: What is the role of thiamine triphosphatase (ThTPase) in regulating ThTP levels?
A4: ThTPase is a highly specific enzyme responsible for hydrolyzing ThTP into ThDP and inorganic phosphate, thereby controlling intracellular ThTP concentrations. [] It plays a crucial role in maintaining ThTP homeostasis and preventing its excessive accumulation, which could disrupt cellular functions.
Q5: Does ThTPase activity vary across different tissues and organisms?
A5: Yes, ThTPase activity exhibits tissue-specific variations. For instance, humans display lower ThTPase activity compared to rodents, leading to relatively higher ThTP levels in human tissues. [] Additionally, the expression and activity of ThTPase appear to be linked to the degree of cell differentiation, suggesting a potential role in developmental processes. []
Q6: Is there any spectroscopic data available to characterize ThTP?
A6: Yes, spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) have been employed to confirm the structure and analyze the properties of ThTP and its related derivatives like adenosine thiamine triphosphate (AThTP). [] These techniques provide valuable insights into the structural characteristics and chemical properties of these molecules.
Q7: What are the potential implications of understanding ThTP function in human health and disease?
A7: Unraveling the roles of ThTP could have significant implications for understanding neurological disorders and metabolic diseases. For instance, alterations in ThTP levels have been observed in patients with Leigh's disease, a severe neurological disorder. [, , , ] Exploring the connection between ThTP and chloride permeability could provide insights into the pathogenesis of such diseases and potentially lead to novel therapeutic approaches. Furthermore, understanding the role of ThTP in bacterial stress response could contribute to developing strategies to combat bacterial infections.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


